molecular formula C9H13NO3 B1670266 (S)-adrenaline CAS No. 150-05-0

(S)-adrenaline

Cat. No.: B1670266
CAS No.: 150-05-0
M. Wt: 183.2 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

(S)-Adrenaline, also known as (S)-epinephrine, is a naturally occurring catecholamine and a hormone produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is vital in both physiological and pharmacological contexts, being used in emergency medicine to treat conditions such as cardiac arrest, anaphylaxis, and severe asthma attacks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-adrenaline typically involves the following steps:

    Starting Material: The synthesis begins with catechol, which undergoes a series of reactions to form this compound.

    Methylation: Catechol is first methylated to form 3,4-dimethoxybenzyl alcohol.

    Oxidation: The alcohol group is then oxidized to form 3,4-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with methylamine to form 3,4-dimethoxyphenethylamine.

    Demethylation: Finally, the methoxy groups are demethylated to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of this compound from simple precursors. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Adrenaline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form adrenochrome, a compound with a distinct red color.

    Reduction: It can be reduced to form dihydroxyphenylethanol.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Adrenochrome: Formed through oxidation.

    Dihydroxyphenylethanol: Formed through reduction.

    Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

(S)-Adrenaline has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study oxidation and reduction reactions.

    Biology: Researchers study its role in the fight-or-flight response and its effects on various physiological processes.

    Medicine: It is used in emergency medicine to treat life-threatening conditions such as cardiac arrest and anaphylaxis.

    Industry: this compound is used in the pharmaceutical industry to develop medications for asthma, allergies, and other conditions.

Mechanism of Action

(S)-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. There are two main types of adrenergic receptors: alpha and beta receptors. Upon binding to these receptors, this compound activates a signaling cascade that leads to the activation of adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate. This increase in cyclic adenosine monophosphate levels leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.

Comparison with Similar Compounds

  • Norepinephrine
  • Dopamine
  • Isoproterenol
  • Phenylephrine

Properties

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301047668
Record name (+)-Epinephrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150-05-0, 51-43-4
Record name (+)-Epinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Epinephrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name adrenaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62786
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Record name (+)-Epinephrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol
Source European Chemicals Agency (ECHA)
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Record name RACEPINEFRINE, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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